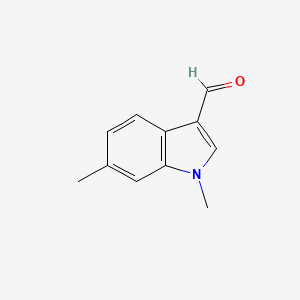

![molecular formula C8H4BrN3 B1291565 6-ブロモイミダゾ[1,2-a]ピリジン-3-カルボニトリル CAS No. 474708-98-0](/img/structure/B1291565.png)

6-ブロモイミダゾ[1,2-a]ピリジン-3-カルボニトリル

概要

説明

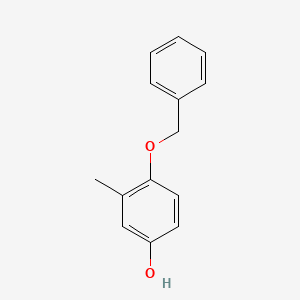

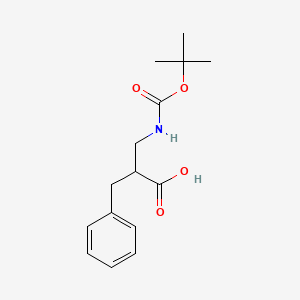

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom and a nitrile group on the structure adds to the reactivity and potential applications of this compound in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions, leading to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . Another approach involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic al

科学的研究の応用

有機合成

6-ブロモイミダゾ[1,2-a]ピリジン-3-カルボニトリル: は、その多用途なビルディングブロックとしての反応性により、有機合成で広く使用されています 。イミダゾピリジン環上のブロモ基は、さまざまなクロスカップリング反応を受けることができ、複雑な分子の構築を可能にします。この化合物は、多くの医薬品や農薬に広く存在するさまざまな複素環式化合物を合成するための前駆体として役立ちます。

医薬品中間体

この化合物は、医薬品中間体の合成に役立ちます 。その構造は、多くの薬理活性分子における重要な構成要素であるラクタムの形成につながる修飾に適しています。さまざまな置換基を導入する能力は、創薬における貴重な中間体となっています。

放射標識研究

この化合物は、放射標識化合物を合成するための前駆体として作用する放射標識研究で使用されています 。例えば、[2-14C]シアノアセトアミドを放射標識の供給源として使用することで、研究者は生物学的システムにおける薬物の代謝経路と分布を追跡することができます。

抗菌研究

抗菌研究の分野では、6-ブロモイミダゾ[1,2-a]ピリジン-3-カルボニトリルの誘導体が有望であることが示されています。 例えば、この化合物の修飾により、特に結核に対する潜在的な抗菌特性を持つ類似体が開発されてきました .

Safety and Hazards

作用機序

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 6-bromoimidazo[1,2-a]pyridine-3-carbonitrile belongs, are important central nervous system (cns) agents . They act as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

It can be inferred from the general properties of imidazo[1,2-a]pyridines that they interact with their targets in the cns to exert their effects .

Biochemical Pathways

Given its classification as a cns agent, it can be inferred that it likely interacts with neurotransmitter systems in the brain .

Result of Action

As a cns agent, it likely influences neuronal activity, potentially leading to its sedative, anticonvulsant, anxiolytic, and hypnotic effects .

Action Environment

Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSBOEVNEUCHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621804 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

474708-98-0 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

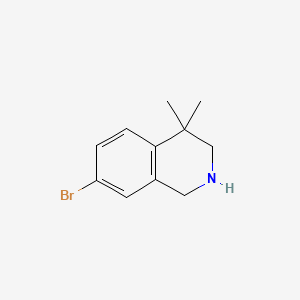

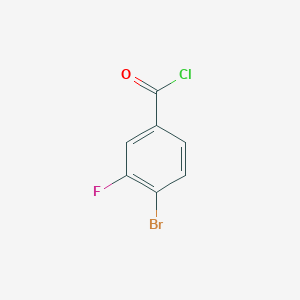

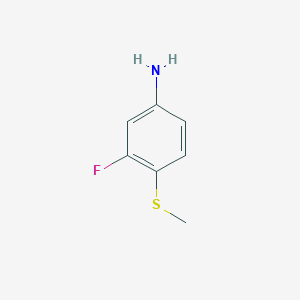

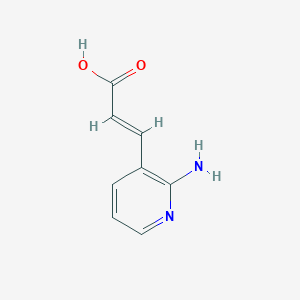

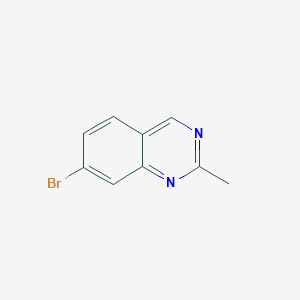

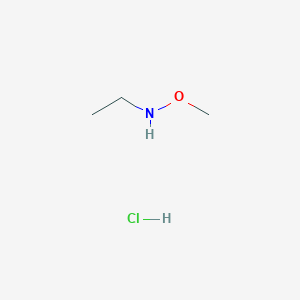

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)